molecular formula C5H9Si B1599431 Silane, cyclopentyl- CAS No. 80249-74-7

Silane, cyclopentyl-

Cat. No.: B1599431
CAS No.: 80249-74-7
M. Wt: 97.21 g/mol
InChI Key: JCEVJNUZWXZOMG-UHFFFAOYSA-N
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Description

Preparation Methods

Silane, cyclopentyl- can be synthesized through various methods:

Chemical Reactions Analysis

Silane, cyclopentyl- undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or ozone.

    Reducing Agents: Such as lithium aluminium hydride.

    Substitution Reagents: Such as halogens or alkyl groups.

The major products formed from these reactions include cyclopentylsiloxane, cyclopentylsilane derivatives, and various substituted organosilicon compounds .

Scientific Research Applications

Silane, cyclopentyl- has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopentylsilane exerts its effects involves its ability to act as a reducing agent or catalyst in chemical reactions. Silane, cyclopentyl- can donate electrons to other molecules, facilitating the reduction of various compounds. It can also act as a catalyst by lowering the activation energy of chemical reactions, thereby increasing the reaction rate .

Comparison with Similar Compounds

Silane, cyclopentyl- can be compared with other similar organosilicon compounds, such as:

Silane, cyclopentyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

InChI

InChI=1S/C5H9Si/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEVJNUZWXZOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422602
Record name Cyclopentylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80249-74-7
Record name Cyclopentylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for cyclopentylsilane?

A1: Cyclopentylsilane can be synthesized by reacting iodosilane with cyclopentylmagnesium bromide. [, ] This reaction yields cyclopentylsilane, similar to the synthesis of cyclobutyl and cyclopropylsilane.

Q2: What insights do we have into the structure of cyclopentylsilane?

A3: Several studies have investigated the structural characteristics of cyclopentylsilane. Research utilizing electron diffraction techniques has provided insights into its molecular structure and pseudorotational motion. [] Additionally, Raman and infrared spectroscopy studies have been conducted to elucidate its conformational stability and assign vibrational modes. [] A study focusing on 1,1,1-trifluorocyclopentylsilane employed broadband microwave spectroscopy to analyze its structural features. []

Q3: Has cyclopentylsilane been used in any complex synthetic applications?

A4: Yes, cyclopentylsilane has proven valuable in total synthesis endeavors. Researchers successfully employed a derivative of cyclopentylsilane, specifically an allylic silane, as a key building block in the total synthesis of (+)-4,5-deoxyneodolabelline, a natural product belonging to the dolabellane diterpene family. [] This synthesis highlights the potential of cyclopentylsilane derivatives in constructing complex molecules.

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